molecular formula C23H16FN3O5S2 B2731383 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide CAS No. 898430-55-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide

Cat. No. B2731383
CAS RN: 898430-55-2
M. Wt: 497.52
InChI Key: VIXFAGIUDVGZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C23H16FN3O5S2 and its molecular weight is 497.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Applications

A study explored the reactivity of sulfonamide derivatives, including structures similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide, for their potential in vitro antimalarial activity. The compounds demonstrated promising antimalarial properties and were characterized for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, indicating the potential for further development as antimalarial agents. Additionally, these compounds showed low cytotoxicity and good selectivity index values, highlighting their safety profile for therapeutic use (Fahim & Ismael, 2021).

Improving Metabolic Stability

Research into the structure-activity relationships of dual inhibitors for certain enzymes revealed that modifications to the sulfonamide moiety, similar to the one in the compound of interest, could lead to enhanced metabolic stability. This is particularly relevant for compounds that undergo rapid deacetylation, affecting their pharmacokinetic profiles and therapeutic efficiency. By exploring various heterocyclic analogs, researchers aim to reduce or eliminate metabolic liabilities, thereby improving the clinical potential of these compounds (Stec et al., 2011).

Cardiac Electrophysiological Activity

Another study focused on the synthesis and evaluation of N-substituted imidazolylbenzamides and benzene-sulfonamides for their cardiac electrophysiological activity. These compounds, including ones structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide, were found to exhibit potency comparable to known selective class III antiarrhythmic agents. This indicates their potential utility in developing new treatments for arrhythmias, showcasing the versatility of sulfonamide derivatives in cardiac therapeutic applications (Morgan et al., 1990).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O5S2/c24-16-4-8-18(9-5-16)34(29,30)27-17-6-1-14(2-7-17)22(28)26-23-25-19(12-33-23)15-3-10-20-21(11-15)32-13-31-20/h1-12,27H,13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXFAGIUDVGZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide

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